molecular formula C13H9FN2O4 B13741319 5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide

5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide

Cat. No.: B13741319
M. Wt: 276.22 g/mol
InChI Key: LKVUSGNOTHYDKI-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide is an aromatic compound with a complex structure that includes fluorine, hydroxyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide can be synthesized through a multi-step process. One common method involves the nitration of 5-fluoro-2-hydroxy-acetophenone to produce 5-fluoro-2-hydroxy-3-nitroacetophenone . This intermediate can then be further reacted with appropriate reagents to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group can undergo reduction to form an amino group, which may interact with biological targets through hydrogen bonding or electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H9FN2O4

Molecular Weight

276.22 g/mol

IUPAC Name

5-fluoro-2-hydroxy-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C13H9FN2O4/c14-8-4-5-12(17)11(6-8)13(18)15-9-2-1-3-10(7-9)16(19)20/h1-7,17H,(H,15,18)

InChI Key

LKVUSGNOTHYDKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)F)O

Origin of Product

United States

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